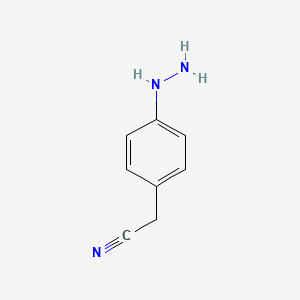

(4-Hydrazinophenyl)acetonitrile

Description

A Key Synthetic Intermediate

The utility of (4-Hydrazinophenyl)acetonitrile (B179717) as a synthetic intermediate is prominently showcased in its reaction with 1,3-dicarbonyl compounds or their equivalents to form pyrazole (B372694) derivatives. This reaction, a classic example of heterocycle synthesis, is a cornerstone of its application in medicinal chemistry.

For instance, this compound hydrochloride has been reacted with β-ketoenones, such as 1,1,1-trifluoro-4-hydroxy-4-phenanthren-2-yl-but-3-en-2-one, in refluxing ethanol. google.comgoogle.com This condensation reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford a highly substituted pyrazole. The resulting molecule, {4-[5-(2-Phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl}-acetonitrile, serves as a precursor for potential therapeutic agents, including inhibitors of the PDK-1/Akt signaling pathway which is implicated in cancer. google.com

The reaction conditions for these syntheses are generally straightforward, highlighting the practical utility of this compound as a robust building block.

Significance in the Development of Nitrogen-Containing Organic Scaffolds

The development of novel nitrogen-containing organic scaffolds is a major focus of modern drug discovery and materials science. The dual reactivity of this compound makes it an attractive starting material for accessing a variety of these important structures.

The most extensively documented application is in the synthesis of pyrazoles . The general reaction scheme involves the condensation of the hydrazine (B178648) moiety with a 1,3-dielectrophilic species. The resulting pyrazole ring can be further functionalized, and the pendant acetonitrile (B52724) group on the phenyl ring offers a handle for subsequent chemical modifications. Patent literature describes the synthesis of a library of pyrazole-based compounds with potential applications as anti-infective agents and for inducing autophagy. google.comgoogleapis.com

While the synthesis of pyrazoles is the most prominent example, the inherent reactivity of the hydrazine and nitrile functionalities suggests the potential for constructing other heterocyclic systems. The hydrazine group can, in principle, be used to synthesize:

Triazoles: By reaction with compounds containing a nitrogen-carbon-nitrogen or carbon-nitrogen-carbon fragment.

Pyridazines: Through condensation with 1,4-dicarbonyl compounds.

Indoles: Via the Fischer indole (B1671886) synthesis, where the hydrazone formed from a ketone or aldehyde undergoes rearrangement under acidic conditions.

However, specific, well-documented examples of these transformations starting directly from this compound are not as prevalent in readily accessible scientific literature as the pyrazole syntheses. The potential for these and other cyclization reactions remains an area for further exploration.

Overview of Current Research Trajectories

Much of the detailed research findings concerning this compound are documented in patent literature from the early 2010s, primarily focusing on its role in the synthesis of kinase inhibitors for cancer therapy. googleapis.comgoogle.com

Current publicly available, peer-reviewed research specifically highlighting "this compound" is limited. This suggests that while it remains a valuable tool in synthetic chemistry, its use may be more prevalent within industrial research and development, the results of which are often proprietary.

The broader field of research into arylhydrazines continues to be active, with ongoing efforts to develop new catalytic systems and reaction methodologies for the synthesis of diverse nitrogen-containing heterocycles. It can be inferred that this compound and similar structures are likely being utilized in these modern synthetic strategies, for example, in multi-component reactions and transition-metal-catalyzed cross-coupling reactions to build molecular complexity efficiently. However, specific recent examples detailing the use of this compound in these cutting-edge methodologies are not widely reported in academic journals. The future research trajectory for this compound will likely involve its incorporation into novel synthetic pathways to access a wider range of bioactive molecules and functional materials.

Compound Index

| Compound Name | Synonyms |

| This compound | 4-Hydrazinylphenylacetonitrile |

| This compound hydrochloride | - |

| 4-Aminobenzonitrile | p-Aminobenzonitrile |

| 1,1,1-trifluoro-4-hydroxy-4-phenanthren-2-yl-but-3-en-2-one | - |

| {4-[5-(2-Phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl}-acetonitrile | - |

| Sodium nitrite | - |

| Stannous chloride | Tin(II) chloride |

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₈H₉N₃ |

| Molecular Weight | 147.18 g/mol |

| Appearance | Solid (predicted) |

| CAS Number | 57411-91-3 |

| Canonical SMILES | C1=CC(=CC=C1CC#N)NN |

| InChI Key | ZFXMWWJVPFASSR-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydrazinylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-6-5-7-1-3-8(11-10)4-2-7/h1-4,11H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAYDTXYULYNHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10306161 | |

| Record name | (4-Hydrazinophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57411-91-3 | |

| Record name | NSC174505 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Hydrazinophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 4 Hydrazinophenyl Acetonitrile and Its Precursors

Methodologies for Aromatic Hydrazine (B178648) Synthesis

The formation of an aromatic hydrazine is a critical step in the synthesis of (4-Hydrazinophenyl)acetonitrile (B179717). Several methods are available for this transformation, with the reduction of diazonium salts being a prominent and widely utilized strategy.

Aromatic diazonium salts, typically prepared from the corresponding primary aromatic amines through diazotization with nitrous acid, are versatile intermediates in organic synthesis. numberanalytics.comwikipedia.org Their reduction to aryl hydrazines can be accomplished using various reducing agents. numberanalytics.comnumberanalytics.com Mild reducing agents such as tin(II) chloride (SnCl₂) or sodium sulfite (B76179) are commonly employed for this purpose. numberanalytics.comlibretexts.orgwikipedia.org The reaction with tin(II) chloride in a highly acidic medium, for instance, is a well-established method for converting diazonium salts to hydrazine derivatives. google.com Another approach involves the use of sodium dithionite, which is considered a more environmentally friendly and cost-effective alternative to tin(II) chloride. wikipedia.org

Beyond the classical reduction of diazonium salts, modern methods have emerged, including palladium-catalyzed cross-coupling reactions. These reactions can form N-aryl bonds between aryl halides and hydrazine derivatives. organic-chemistry.orgnih.gov For example, the palladium-catalyzed coupling of aryl halides with hydrazine can produce monoaryl-substituted hydrazines with good to excellent yields, tolerating a range of functional groups. organic-chemistry.org This method offers an alternative route that avoids the generation of potentially explosive diazonium intermediates. nih.gov

The choice of method often depends on the specific substrate, desired yield, and reaction conditions. Below is a comparative table of common methods for aromatic hydrazine synthesis.

| Method | Reducing/Coupling Agent | Precursor | Key Features |

| Diazonium Salt Reduction | Tin(II) Chloride (SnCl₂) wikipedia.orggoogle.com | Aryl Diazonium Salt | Well-established, effective but can generate tin-based waste. |

| Diazonium Salt Reduction | Sodium Sulfite numberanalytics.comlibretexts.org | Aryl Diazonium Salt | A common and effective reducing agent. |

| Diazonium Salt Reduction | Sodium Dithionite wikipedia.org | Aryl Diazonium Salt | Cheaper and more environmentally friendly than SnCl₂. |

| Palladium-Catalyzed Coupling | Hydrazine/Hydrazine derivative organic-chemistry.orgnih.gov | Aryl Halide | Avoids diazonium intermediates, broad functional group tolerance. organic-chemistry.orgnih.gov |

| Nucleophilic Aromatic Substitution | Hydrazine nih.gov | Activated Aryl Halide | Limited to arenes with strong electron-withdrawing groups. nih.gov |

Introduction of the Acetonitrile (B52724) Functionality onto Aromatic Systems

The introduction of the acetonitrile group (–CH₂CN) is another key transformation in the synthesis of the target molecule. This can be achieved either before or after the formation of the hydrazine group. A common precursor for this step is (4-aminophenyl)acetonitrile. chemsynthesis.comscbt.com

One of the most traditional and effective methods for introducing a cyano group onto an aromatic ring is the Sandmeyer reaction. wikipedia.orgnih.govnih.gov This reaction involves the diazotization of a primary aromatic amine followed by treatment with a copper(I) cyanide salt. wikipedia.orgnih.gov This method is particularly useful for synthesizing benzonitriles. nih.gov

Palladium-catalyzed cyanation of aryl halides has emerged as a powerful and versatile alternative to the Sandmeyer reaction. nih.govrsc.org This method generally proceeds under milder conditions and exhibits greater tolerance for various functional groups. nih.gov Different palladium catalysts and cyanide sources, such as zinc cyanide (Zn(CN)₂), can be employed. nih.govarkat-usa.org The use of heterogeneous catalysts like Pd/C offers advantages in terms of simplified reaction conditions and reduced metal contamination. organic-chemistry.org

Furthermore, direct cyanomethylation of aromatic compounds can be achieved through various strategies. For instance, reactions involving acetonitrile under basic, radical, or photochemical conditions can introduce the cyanomethyl group. ntnu.no Palladium-catalyzed reactions can also be used to install the cyanomethyl group directly. ntnu.no

The table below summarizes key methods for introducing the acetonitrile functionality.

| Method | Reagent(s) | Substrate | Key Features |

| Sandmeyer Reaction | NaNO₂, Acid, CuCN wikipedia.orgnih.gov | Arylamine | Traditional and effective for benzonitrile (B105546) synthesis. nih.gov |

| Palladium-Catalyzed Cyanation | Pd catalyst, Zn(CN)₂ nih.govarkat-usa.org | Aryl Halide | Milder conditions, broad functional group tolerance. nih.gov |

| Nucleophilic Substitution | NaCN or KCN orgsyn.org | Benzyl Halide | A common method for preparing phenylacetonitriles. |

| Direct Cyanomethylation | Acetonitrile, various conditions ntnu.no | Aromatic Compound | Can proceed via basic, radical, or photochemical pathways. ntnu.no |

Optimization of Reaction Conditions for Efficient Synthesis

The efficiency of the synthesis of this compound heavily relies on the optimization of reaction conditions for each step. Key parameters that influence the outcome include the choice of catalyst, solvent, base, temperature, and reaction time.

In palladium-catalyzed reactions, the selection of the ligand is crucial. For instance, in the Pd-catalyzed coupling of hydrazine derivatives with aryl halides, bulky and electron-rich ligands have been shown to be highly effective. organic-chemistry.org The choice of base and solvent also plays a significant role in achieving high yields. organic-chemistry.org

For palladium-catalyzed cyanation reactions, optimization involves screening different palladium sources, ligands, and cyanide sources. nih.govarkat-usa.org The use of additives, such as zinc formate (B1220265) dihydrate, can help reactivate the palladium catalyst and prevent poisoning by cyanide ions. organic-chemistry.org Temperature is another critical factor; for example, some Pd-catalyzed cyanations can be performed at room temperature, while others require elevated temperatures. acs.org

Microwave irradiation has been shown to accelerate some reactions, such as the reduction of nitroarenes, leading to higher efficiency in shorter reaction times. organic-chemistry.org The choice of solvent is also paramount, as it can influence the solubility of reagents and the reaction mechanism. Acetonitrile itself is often used as a solvent in cyanation reactions, sometimes acting as both the solvent and the cyanide source. researchgate.netmdpi.com

Systematic screening of these parameters, as demonstrated in various studies, is essential for developing a robust and scalable synthetic process. researchgate.netacs.org

Stereoselective and Regioselective Synthesis Considerations

While the synthesis of this compound itself does not involve the creation of chiral centers, regioselectivity is a critical consideration, particularly when dealing with substituted aromatic precursors.

In the synthesis of the hydrazine moiety, the starting material is typically a para-substituted aniline (B41778) derivative, ensuring the hydrazine group is introduced at the desired position. For example, starting with (4-aminophenyl)acetonitrile ensures the final product has the correct substitution pattern.

When introducing the acetonitrile group via methods like the Sandmeyer reaction or palladium-catalyzed cyanation, the starting material must have the amino or halide group at the para position to ensure the correct regiochemistry of the final product. Electrophilic aromatic substitution reactions on a substituted benzene (B151609) ring will be directed by the existing substituents, which must be considered if such reactions are part of the synthetic route.

For instance, in the synthesis of a precursor like (4-aminophenyl)acetonitrile from a nitroaromatic compound, the selective reduction of the nitro group without affecting other functional groups, such as a halogen, is a key regioselective step. organic-chemistry.orgnih.gov The choice of reducing agent and reaction conditions is crucial to achieve this selectivity. organic-chemistry.orgnih.gov Similarly, in palladium-catalyzed cross-coupling reactions, the catalyst system can be tuned to favor reaction at a specific halide if multiple halogens are present on the aromatic ring.

Careful planning of the synthetic sequence and selection of appropriate reagents and catalysts are therefore essential to control the regioselectivity and obtain the desired isomer of this compound.

Mechanistic Studies of Reactions Involving 4 Hydrazinophenyl Acetonitrile

Elucidation of Hydrazone Formation Pathways

The initial and often pivotal step in many reactions of (4-Hydrazinophenyl)acetonitrile (B179717) involves its condensation with an aldehyde or a ketone to form a corresponding hydrazone. This reaction is a classic example of nucleophilic addition to a carbonyl group followed by elimination, and its mechanism is well-established.

The pathway commences with the nucleophilic attack of the terminal nitrogen atom (the α-nitrogen) of the hydrazine (B178648) group on the electrophilic carbonyl carbon of the aldehyde or ketone. The hydrazine is a strong nucleophile, and this step typically proceeds without the need for acid catalysis, although it can be accelerated by acid. This attack results in the formation of a zwitterionic tetrahedral intermediate, which rapidly undergoes proton transfer to yield a neutral carbinolamine intermediate.

The general mechanism is outlined below: Step 1: Nucleophilic Attack The nucleophilic α-nitrogen of this compound attacks the carbonyl carbon. Step 2: Proton Transfer A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate. Step 3: Protonation of Hydroxyl Group In the presence of an acid catalyst, the hydroxyl group is protonated. Step 4: Elimination of Water A molecule of water is eliminated, forming a resonance-stabilized iminium ion. Step 5: Deprotonation A base removes a proton from the nitrogen, yielding the final hydrazone.

Investigations into Cyclization and Heterocycle Formation Mechanisms

This compound is a valuable building block for synthesizing a variety of heterocyclic compounds, primarily through reactions that leverage the reactivity of the hydrazine group.

Fischer Indole (B1671886) Synthesis: One of the most significant applications of arylhydrazines is the Fischer indole synthesis, which constructs the indole ring system from a phenylhydrazone precursor under acidic conditions. wikipedia.orgbyjus.com The reaction begins with the phenylhydrazone formed from this compound and a suitable aldehyde or ketone. wikipedia.org The mechanism, though complex, is understood to proceed through several key steps: byjus.com

Tautomerization: The phenylhydrazone isomerizes to its enamine tautomer. byjus.com

researchgate.netresearchgate.net-Sigmatropic Rearrangement: Following protonation, the enamine undergoes an irreversible electrocyclic rearrangement, specifically a researchgate.netresearchgate.net-sigmatropic shift (similar to a Claisen rearrangement), which breaks the weak N-N bond and forms a new C-C bond. byjus.comyoutube.com

Rearomatization: The resulting di-imine intermediate loses a proton to regain aromaticity in the benzene (B151609) ring, forming an anilino imine. byjus.com

Cyclization and Elimination: The nucleophilic amino group then attacks the imine carbon in an intramolecular fashion to form a five-membered aminoindoline ring. byjus.com Finally, acid-catalyzed elimination of ammonia (B1221849) from the aminoindoline leads to the formation of the stable, aromatic indole ring. wikipedia.orgbyjus.com The final product is an indole with a cyanomethyl group at the 5-position. The electron-withdrawing nature of the cyanomethyl group can hinder the reaction, as the rearrangement step is facilitated by an electron-rich aniline (B41778) moiety. youtube.com

Pyrazole (B372694) Formation: Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are commonly synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound, a reaction known as the Knorr pyrazole synthesis. ijnrd.org When this compound reacts with a β-diketone or β-ketoester, a substituted pyrazole is formed.

The mechanism involves a sequential condensation process. researchgate.net Typically, the more nucleophilic α-nitrogen of the hydrazine attacks one of the carbonyl groups first, forming a hydrazone intermediate. rsc.org This is followed by an intramolecular cyclization, where the β-nitrogen attacks the second carbonyl group. Subsequent dehydration of the resulting heterocyclic intermediate yields the aromatic pyrazole ring. researchgate.netnih.gov The regioselectivity of the reaction (i.e., which nitrogen atom of the hydrazine attacks which carbonyl group first) can be influenced by the steric and electronic properties of both the hydrazine and the dicarbonyl compound, as well as the reaction conditions. researchgate.netnih.gov 13C NMR studies on the reaction of β-ketoesters with substituted hydrazines have been instrumental in identifying intermediates and elucidating the reaction pathways. rsc.org

| Heterocycle | Co-reactant | Key Mechanistic Step | Reference |

|---|---|---|---|

| Indole | Aldehyde/Ketone | researchgate.netresearchgate.net-Sigmatropic Rearrangement | wikipedia.orgbyjus.com |

| Pyrazole | 1,3-Dicarbonyl Compound | Intramolecular Cyclization/Dehydration | researchgate.netnih.gov |

| 1,2,4-Triazole (B32235) | Isothiocyanate/NaOH | Thiosemicarbazide (B42300) formation followed by cyclodesulfurization | raco.cat |

1,2,4-Triazole Formation: The synthesis of 1,2,4-triazoles from this compound can be achieved through several routes. One common method involves the formation of a thiosemicarbazide intermediate. raco.cat In this pathway, this compound reacts with an isothiocyanate. The resulting thiosemicarbazide can then be cyclized under basic conditions (e.g., using sodium hydroxide). The mechanism involves an intramolecular nucleophilic attack of a nitrogen atom onto the thiocarbonyl carbon, followed by the elimination of a molecule, typically hydrogen sulfide (B99878) (in a process called cyclodesulfurization), to yield the aromatic 3-thiol-1,2,4-triazole ring. raco.cat

Role of the Nitrile Group in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Electronic Influence: The nitrile group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. This influences the reactivity of the molecule in several ways:

Decreased Nucleophilicity: The electron-withdrawing effect deactivates the aromatic ring and reduces the nucleophilicity of the hydrazine moiety, which can slow down reactions like hydrazone formation and the Fischer indole synthesis. youtube.com

Increased Acidity: It increases the acidity of the benzylic protons of the -CH2CN group, making them susceptible to deprotonation by a strong base, which can be exploited for further functionalization at this position.

Reactions at the Nitrile Carbon: The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. libretexts.org This reactivity is analogous to that of a carbonyl carbon. libretexts.org

Carbon-Carbon Bond Formation: A classic example is the reaction with organometallic reagents, such as Grignard reagents (R-MgX). libretexts.org The nucleophilic carbon of the Grignard reagent attacks the electrophilic nitrile carbon. The initial product is an imine salt, which upon acidic hydrolysis, is converted into a ketone. libretexts.orglibretexts.org This two-step process provides an effective method for forming a new carbon-carbon bond and synthesizing ketones.

Carbon-Heteroatom Bond Formation (Reduction): The nitrile group can be reduced to a primary amine (-CH2NH2). A powerful reducing agent like lithium aluminum hydride (LiAlH4) is typically used for this transformation. libretexts.orglibretexts.org The mechanism involves the nucleophilic addition of two hydride ions (H-) from LiAlH4 to the nitrile carbon. The initial addition forms an imine anion complex, which then accepts a second hydride to form a dianion intermediate. libretexts.org An aqueous workup then protonates the nitrogen to yield the primary amine. libretexts.org This reaction is a fundamental method for forming carbon-nitrogen single bonds from a nitrile precursor.

| Reaction Type | Reagent | Product Functional Group | Bond Formed | Reference |

|---|---|---|---|---|

| Grignard Reaction | R-MgX, then H3O+ | Ketone | C-C | libretexts.orglibretexts.org |

| Reduction | LiAlH4, then H2O | Primary Amine | C-N | libretexts.orglibretexts.org |

| Hydrolysis (Acidic/Basic) | H3O+ or OH-, heat | Carboxylic Acid | C-O | ntnu.no |

Kinetic and Thermodynamic Aspects of Reactivity Profiles

While specific kinetic and thermodynamic data for reactions involving this compound are not widely published, the reactivity can be understood by examining studies on analogous compounds like acetonitrile (B52724), phenylhydrazine (B124118), and related heterocyclic systems.

Hydrazone and Heterocycle Formation: The formation of hydrazones and subsequent cyclization reactions are generally under thermodynamic control, meaning the most stable product is preferentially formed. The initial nucleophilic attack is typically fast, while the rate-determining step is often the acid-catalyzed dehydration for hydrazone formation or the rearrangement/cyclization step in heterocycle synthesis. researchgate.net For the Fischer indole synthesis, the researchgate.netresearchgate.net-sigmatropic rearrangement is irreversible and dictates the course of the reaction. byjus.com Kinetic studies on the decomposition of high-energy triazole derivatives show that such processes are multi-stage, with activation energies that can be determined experimentally. For example, the activation energy for the decomposition of 3-amino-6-hydrazino nih.govmdpi.commdpi.comtriazolo[4,3-b] nih.govmdpi.commdpi.comnih.govtetrazine (TTGA) was found to be 212.2 kJ/mol. mdpi.com

Nitrile Group Reactivity: The thermodynamics and kinetics of nitrile reactions have been investigated in various contexts. For instance, studies on model iron-containing nitrile hydratase enzymes have quantified the thermodynamics of nitrile binding. For the binding of acetonitrile to one such model complex, the enthalpy (ΔH) was -6.2 kcal/mol and the entropy (ΔS) was -29.4 eu, indicating an exothermic and entropically unfavorable process. nih.gov Kinetic studies of ligand exchange on the same complex using NMR line-broadening analysis determined the activation parameters for acetonitrile exchange to be ΔH‡ = 7.1 kcal/mol and ΔS‡ = -10 eu. nih.gov These values provide insight into the energy barriers and thermodynamic driving forces for the coordination of a nitrile group, which is often the first step in its catalytic conversion.

Kinetic modeling of acetonitrile oxidation has also been performed, revealing that its thermal dissociation primarily proceeds through H-elimination to form a CH2CN radical and a hydrogen atom. dtu.dk This type of data is crucial for understanding the stability and decomposition pathways of nitrile-containing compounds under various conditions.

| Process | Compound/System | Parameter | Value | Reference |

|---|---|---|---|---|

| Ligand Binding | Acetonitrile to [FeIII(S2Me2N3(Et,Pr))]+ | ΔH | -6.2 (±0.2) kcal/mol | nih.gov |

| Ligand Binding | Acetonitrile to [FeIII(S2Me2N3(Et,Pr))]+ | ΔS | -29.4 (±0.8) eu | nih.gov |

| Ligand Exchange | Acetonitrile on [FeIII(S2Me2N3(Et,Pr))]+ | ΔH‡ | 7.1 (±0.8) kcal/mol | nih.gov |

| Ligand Exchange | Acetonitrile on [FeIII(S2Me2N3(Et,Pr))]+ | ΔS‡ | -10 (±1) eu | nih.gov |

| Thermal Decomposition | 3-Amino-6-hydrazino nih.govmdpi.commdpi.comtriazolo[4,3-b] nih.govmdpi.commdpi.comnih.govtetrazine (TTGA) | Ea | 212.2 kJ/mol | mdpi.com |

Derivatization and Application in Complex Molecular Architectures

Synthesis of Pyrazole (B372694) and Pyrazolopyrimidine Frameworks

The hydrazine (B178648) moiety of (4-Hydrazinophenyl)acetonitrile (B179717) is a key functional group for the construction of pyrazole rings, which are five-membered aromatic heterocycles with two adjacent nitrogen atoms. The classical Knorr pyrazole synthesis and related methodologies can be readily applied.

The reaction of this compound with 1,3-dicarbonyl compounds, such as β-ketoesters or β-diketones, is a fundamental approach to constructing the pyrazole ring. nih.gov The initial condensation occurs between the more nucleophilic nitrogen of the hydrazine and one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the substituted pyrazole. The reaction with unsymmetrical dicarbonyl compounds can potentially lead to a mixture of regioisomers.

Furthermore, the active methylene (B1212753) group in the acetonitrile (B52724) portion of the molecule can participate in cyclization reactions. For instance, reaction with reagents possessing both an electrophilic and a nucleophilic center can lead to the formation of fused ring systems.

Pyrazolopyrimidines, which are bicyclic heterocyclic compounds analogous to purines, can also be synthesized from this compound. nih.govnih.govorganic-chemistry.org These syntheses often involve a two-step process where the pyrazole ring is first formed, followed by the construction of the pyrimidine (B1678525) ring. For example, a 5-aminopyrazole derivative, formed in situ from this compound, can react with various reagents like β-enaminonitriles or diethyl malonate to construct the fused pyrimidine ring. researchgate.net The specific reaction conditions and the choice of the second reactant determine the final substitution pattern of the pyrazolopyrimidine framework.

Table 1: Synthesis of Pyrazole Derivatives

| Reactant for this compound | Resulting Pyrazole Derivative | Reaction Type |

|---|---|---|

| 1,3-Diketone | 1-(4-(Cyanomethyl)phenyl)-3,5-disubstituted-1H-pyrazole | Cyclocondensation |

| β-Ketoester | 1-(4-(Cyanomethyl)phenyl)-5-hydroxy-3-substituted-1H-pyrazole | Cyclocondensation |

Construction of Triazole and Oxadiazole Systems

The hydrazine functionality of this compound is also pivotal for the synthesis of 1,2,4-triazole (B32235) and 1,3,4-oxadiazole (B1194373) rings, both of which are common motifs in medicinal chemistry.

1,2,4-Triazoles can be prepared through several routes. A common method involves the reaction of the hydrazine with formamide, which can proceed under microwave irradiation without a catalyst. wikipedia.org Alternatively, condensation with acyl chlorides or anhydrides to form an acylhydrazide intermediate, followed by cyclization with an amine source, can yield the triazole ring.

The synthesis of 1,3,4-oxadiazoles typically begins with the acylation of this compound to form an N,N'-diacylhydrazine intermediate. This intermediate can then undergo cyclodehydration using various reagents such as phosphorus oxychloride, polyphosphoric acid, or thionyl chloride to furnish the 2,5-disubstituted 1,3,4-oxadiazole. nih.gov Another prominent method is the oxidative cyclization of hydrazones, which are formed by the condensation of an acylhydrazide with an aldehyde. nih.gov

A noteworthy approach involves the direct oxidative amination of acetonitrile followed by cyclization with an aroyl hydrazide to yield disubstituted 1,3,4-oxadiazoles. nih.gov Applying this logic, the reaction of an acylated derivative of this compound with a reagent like cyanothioacetamide could potentially yield a 2-aryl-1,3,4-oxadiazole-2-acetonitrile derivative. nih.gov

Table 2: Synthesis of Triazole and Oxadiazole Derivatives

| Reagent(s) for this compound | Intermediate | Resulting Heterocycle |

|---|---|---|

| Acyl chloride, then NH3 | Acylhydrazide | 3-Substituted-1-(4-(cyanomethyl)phenyl)-1H-1,2,4-triazole |

| Carboxylic acid, then dehydrating agent | Diacylhydrazine | 2-Substituted-5-(4-(cyanomethyl)phenyl)-1,3,4-oxadiazole |

Formation of Pyridazinone Derivatives

Pyridazinone heterocycles can be synthesized from this compound through cyclocondensation reactions with appropriate dicarbonyl compounds. wikipedia.org The most common precursors for pyridazinone synthesis are γ-keto acids or their corresponding esters.

The reaction of this compound with a γ-keto acid in a suitable solvent, often with acid or base catalysis, leads to the formation of a dihydropyridazinone derivative. wikipedia.org The reaction proceeds through the initial formation of a hydrazone with the ketone carbonyl, followed by an intramolecular cyclization involving the carboxylic acid group and subsequent dehydration.

Similarly, 1,4-dicarbonyl compounds can be employed to synthesize pyridazine (B1198779) rings, which can be further oxidized to pyridazinones if necessary. slideshare.net The choice of the dicarbonyl compound dictates the substitution pattern on the resulting pyridazinone ring. The cyanomethylphenyl substituent from the starting material will be located on the nitrogen atom of the pyridazinone ring.

Table 3: Synthesis of Pyridazinone Derivatives

| Reactant for this compound | Resulting Pyridazinone Derivative | Reaction Type |

|---|---|---|

| γ-Keto acid (e.g., Levulinic acid) | 2-(4-(Cyanomethyl)phenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one | Cyclocondensation |

Generation of Schiff Bases and Related Imine Derivatives

The hydrazine group of this compound readily undergoes condensation reactions with aldehydes and ketones to form hydrazones, which are a class of imines or Schiff bases. nih.govwikipedia.org This reaction is typically catalyzed by a small amount of acid and involves the formation of a tetrahedral intermediate followed by the elimination of a water molecule. organic-chemistry.org

These hydrazone derivatives are often stable, crystalline solids. wikipedia.org The reaction is versatile, allowing for the introduction of a wide variety of substituents depending on the carbonyl compound used. This derivatization is not only useful for characterization but also serves as a gateway to more complex molecular structures. The resulting C=N bond in the hydrazone can be a site for further reactions, such as reduction to form a substituted hydrazine or participation in cyclization reactions. researchgate.netwikipedia.org

A study on the synthesis of Schiff bases from the closely related 2-(4-aminophenyl)acetonitrile demonstrated that it readily reacts with various aromatic aldehydes in the presence of a 3,5-difluoroarylboronic acid catalyst to produce the corresponding imines in good yields. nih.gov This suggests that this compound would behave similarly, condensing with a range of aldehydes and ketones to afford a diverse library of hydrazone derivatives.

Table 4: Synthesis of Hydrazone (Schiff Base) Derivatives

| Carbonyl Compound | Resulting Hydrazone Derivative |

|---|---|

| Benzaldehyde | 2-(4-(2-Benzylidenehydrazinyl)phenyl)acetonitrile |

| Acetophenone | 2-(4-(2-(1-Phenylethylidene)hydrazinyl)phenyl)acetonitrile |

Exploration of Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product, are highly efficient tools for generating molecular diversity. This compound is a prime candidate for use in various MCRs due to its bifunctional nature.

In the Biginelli reaction , which traditionally involves an aldehyde, a β-ketoester, and urea (B33335), this compound could potentially act as the urea component, leading to the formation of dihydropyrimidinone derivatives bearing the cyanomethylphenyl group. researchgate.netwikipedia.orgorganic-chemistry.org The presence of the hydrazine allows for the formation of N-amino dihydropyrimidinones, which can be further functionalized.

The Hantzsch dihydropyridine (B1217469) synthesis is another MCR where this compound could be utilized. In this reaction, an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia) react to form a dihydropyridine. wikipedia.orgorganic-chemistry.org By using this compound as the nitrogen source, novel N-amino dihydropyridine derivatives can be accessed.

While the classic Passerini and Ugi reactions typically use amines and isocyanides, modifications of these reactions could potentially incorporate this compound. wikipedia.orgnih.govnih.gov For instance, in an Ugi-type reaction, the hydrazine could serve as the amine component, leading to the formation of complex peptide-like structures. The nitrile group could also be involved in post-MCR transformations, further increasing scaffold diversity. A nickel-catalyzed multicomponent reaction of dinitriles and hydrazine hydrochlorides with boronic acids has been reported to produce 1,3-diaryl-1H-pyrazol-5-amines and 4,5-dihydropyridazin-3(2H)-ones, highlighting the potential of such catalytic systems in utilizing feedstocks like this compound for complex heterocycle synthesis. rsc.org

The application of this compound in MCRs represents a powerful strategy for the rapid generation of libraries of complex molecules with potential biological activity, leveraging the principles of atom and step economy.

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) for Ground State Geometries and Conformational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for determining the electronic structure and, consequently, the optimized ground state geometry of molecules. tsijournals.comrsc.org By approximating the many-electron wavefunction in terms of the electron density, DFT offers a balance of computational cost and accuracy. researchgate.net For (4-Hydrazinophenyl)acetonitrile (B179717), geometry optimization is typically performed using hybrid functionals, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a sufficiently large basis set like 6-311++G(d,p) to accurately describe the electron distribution, including diffuse functions and polarization. tsijournals.comnih.govtsijournals.comresearchgate.netmaterialsciencejournal.org

The optimization process seeks the minimum energy conformation on the potential energy surface. The structure of this compound is characterized by a planar phenyl ring. However, the molecule possesses conformational flexibility arising from the rotation around the C-N bond of the hydrazino group (-NHNH2) and the C-C bond of the cyanomethyl group (-CH2CN). DFT calculations can map these conformational landscapes to identify the most stable isomer. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been located. nih.gov

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide the fundamental blueprint of the molecule. For instance, the C-C bond lengths within the phenyl ring are expected to be in the range of 1.390–1.409 Å. mdpi.com The geometry of the hydrazino and cyanomethyl substituents will be influenced by electronic effects and steric interactions.

Table 1: Predicted Optimized Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p)) Note: These are representative values based on DFT calculations of analogous structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | ||

| C-C (aromatic) | 1.395 Å | |

| C-N (ring-hydrazine) | 1.410 Å | |

| N-N (hydrazine) | 1.450 Å | |

| C-C (ring-acetonitrile) | 1.515 Å | |

| C-C (acetonitrile) | 1.470 Å | |

| C≡N (nitrile) | 1.155 Å | |

| Bond Angles | ||

| C-C-C (aromatic) | 120.0° | |

| C-C-N (ring-hydrazine) | 120.5° | |

| C-N-N (ring-hydrazine) | 119.0° | |

| C-C-C (ring-acetonitrile) | 121.0° | |

| C-C-C (acetonitrile) | 112.0° | |

| C-C≡N (nitrile) | 178.5° | |

| Dihedral Angle | ||

| C-C-N-N | 180.0° (planar conf.) |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and Optical Properties

To understand the optical properties of this compound, such as its absorption of ultraviolet-visible (UV-Vis) light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. mdpi.comscm.com TD-DFT calculates the energies of electronic excitations from the ground state to various excited states, which correspond to the absorption of photons. scm.com These calculations yield critical information, including the maximum absorption wavelength (λmax), excitation energies, and oscillator strengths (f), which relate to the intensity of the absorption bands. materialsciencejournal.orgyoutube.com

For an aromatic molecule like this compound, the most significant electronic transitions are typically of the π → π* type, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the benzene (B151609) ring. rsc.org The presence of the electron-donating hydrazino group and the electron-withdrawing acetonitrile (B52724) moiety can lead to intramolecular charge transfer (ICT) character in these transitions. TD-DFT calculations, often performed at the same level of theory as the geometry optimization (e.g., TD-B3LYP/6-311++G(d,p)), can predict the UV-Vis spectrum. materialsciencejournal.orgmdpi.com Solvation effects can be included using models like the Polarizable Continuum Model (PCM) to simulate the spectrum in different solvents, as solvent polarity can significantly influence the position of absorption bands, especially for ICT transitions. youtube.com

Table 2: Predicted Electronic Transitions for this compound using TD-DFT Note: These are hypothetical values for illustrative purposes.

| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 4.35 | 285 | 0.45 | HOMO → LUMO (π → π) |

| S0 → S2 | 4.98 | 249 | 0.21 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | 5.51 | 225 | 0.15 | HOMO → LUMO+1 (π → π*) |

Molecular Orbital Analysis (HOMO-LUMO) and Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. tsijournals.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. unl.edu The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. tsijournals.comresearchgate.net

For this compound, DFT calculations can map the spatial distribution of these orbitals. The HOMO is expected to be primarily localized on the electron-rich phenyl ring and the hydrazino group, which acts as a strong electron-donating substituent. mdpi.com Conversely, the LUMO is likely distributed across the aromatic ring and the electron-withdrawing cyanomethyl group. This spatial separation of the HOMO and LUMO indicates that the primary electronic transition (HOMO → LUMO) will have significant intramolecular charge transfer (ICT) character, where electron density moves from the hydrazinophenyl moiety to the acetonitrile part of the molecule. mdpi.com

Table 3: Predicted Frontier Molecular Orbital Energies for this compound Note: Values are representative and based on studies of similar aromatic compounds.

| Parameter | Energy (eV) |

| HOMO Energy | -5.45 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Gap (ΔE) | 4.35 |

Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis) for Structural Elucidation

Computational chemistry is an invaluable tool for predicting spectroscopic data, which aids in the structural confirmation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the 1H and 13C NMR chemical shifts. researchgate.netnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. For this compound, predictions would distinguish the chemical environments of the aromatic protons (split into two doublets due to para-substitution), the methylene (B1212753) (-CH2-) protons, and the amine (-NH and -NH2) protons. Similarly, distinct signals for the nitrile carbon, methylene carbon, and the four unique aromatic carbons can be predicted. nih.govmdpi.com

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies from the second derivatives of the energy with respect to atomic displacements. nih.gov These calculations predict the positions and intensities of vibrational bands. For this compound, key predicted vibrational modes would include the N-H stretching vibrations of the hydrazino group (typically 3200-3400 cm⁻¹), the sharp and characteristic C≡N stretching of the nitrile group (around 2250 cm⁻¹), aromatic and aliphatic C-H stretches (2900-3100 cm⁻¹), and C=C stretching bands of the aromatic ring (1450-1600 cm⁻¹). acs.orgresearchgate.netnih.gov

UV-Vis Spectroscopy: As detailed in section 5.2, TD-DFT calculations provide a theoretical UV-Vis spectrum, predicting the λmax values and intensities of electronic transitions, which are fundamental for characterizing the compound's chromophore system. mdpi.com

Table 4: Predicted Spectroscopic Data for this compound Note: These are illustrative values based on computational studies of related functional groups.

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | δ (Aromatic H) | 6.8-7.2 ppm |

| δ (CH₂) | ~3.7 ppm | |

| δ (NH, NH₂) | 4.0-5.5 ppm (broad) | |

| ¹³C NMR | δ (Aromatic C) | 115-150 ppm |

| δ (CH₂) | ~20 ppm | |

| δ (CN) | ~118 ppm | |

| IR | ν (N-H stretch) | 3350, 3280 cm⁻¹ |

| ν (C-H, aromatic) | 3050 cm⁻¹ | |

| ν (C-H, aliphatic) | 2940 cm⁻¹ | |

| ν (C≡N stretch) | 2255 cm⁻¹ | |

| ν (C=C stretch) | 1610, 1515 cm⁻¹ |

In Silico Mechanistic Pathway Exploration and Transition State Analysis

Beyond static properties, DFT is a powerful tool for exploring the mechanisms of chemical reactions. scispace.com By mapping the potential energy surface, computational chemists can identify intermediates, locate transition state (TS) structures, and calculate activation energies (Ea), providing a detailed, step-by-step understanding of a reaction pathway. researchgate.net

A relevant reaction to study for this compound would be its behavior in electrophilic aromatic substitution, given the activating nature of the hydrazino group, which is an ortho-, para-director. chemistrysteps.combyjus.com For example, the nitration of the benzene ring could be modeled. The computational study would involve:

Reactant and Product Optimization: Optimizing the geometries of the reactants (e.g., this compound and the electrophile, NO₂⁺) and the potential ortho- and para-substituted products.

Transition State Search: Locating the transition state structure for the electrophilic attack on the ring. The TS is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. researchgate.net

Intermediate Identification: Optimizing the structure of the key intermediate, the Wheland complex (or sigma complex), which is formed after the transition state.

This analysis would reveal whether the ortho or para pathway is kinetically favored by comparing their respective activation energies.

Table 5: Illustrative Energy Profile for Electrophilic Nitration (Para-attack) of this compound Note: Energies are hypothetical and relative to the reactants.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + NO₂⁺ | 0.0 |

| Transition State 1 | Formation of Wheland intermediate | +15.2 |

| Intermediate | Wheland complex (sigma complex) | +5.5 |

| Transition State 2 | Proton loss to form product | +18.0 |

| Products | 4-Hydrazino-3-nitrophenyl)acetonitrile + H⁺ | -10.5 |

Advanced Analytical Methodologies in Research and Development

High-Resolution Mass Spectrometry (HRMS) for Precise Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of synthesized compounds like (4-Hydrazinophenyl)acetonitrile (B179717). Unlike low-resolution mass spectrometry which provides nominal mass, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR), measure the mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm). nih.govresearchgate.net This precision allows for the determination of the elemental composition of the parent ion and its fragments, providing definitive evidence of the compound's chemical formula. researchgate.net

For this compound (C₈H₉N₃), HRMS can differentiate its exact mass from other isobaric compounds, which may have the same nominal mass but different elemental formulas. The high resolving power of HRMS also enables the detailed analysis of isotopic patterns, further confirming the elemental makeup. nih.gov Fragmentation patterns induced by techniques like collision-induced dissociation (CID) within the mass spectrometer provide further structural insights, corroborating the connectivity of the phenyl, hydrazine (B178648), and acetonitrile (B52724) moieties.

Table 1: Theoretical HRMS Data for this compound

| Species | Chemical Formula | Theoretical Exact Mass (m/z) |

| Protonated Molecule [M+H]⁺ | C₈H₁₀N₃⁺ | 148.08692 |

| Sodium Adduct [M+Na]⁺ | C₈H₉N₃Na⁺ | 170.06887 |

| Key Fragment [M+H - NH₃]⁺ | C₈H₇N₂⁺ | 131.06037 |

| Key Fragment [M+H - CH₂CN]⁺ | C₆H₈N₂⁺ | 108.06819 |

This table presents calculated theoretical exact masses for the parent ion and potential fragments of this compound, which are used as reference points in experimental HRMS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Quantification

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for the detection and quantification of this compound, particularly at trace levels in complex matrices. nih.gov The methodology combines the separation power of high-performance liquid chromatography (HPLC) with the specific detection capabilities of tandem mass spectrometry. atomscientific.com

A reversed-phase HPLC method, often utilizing a C18 column, is typically employed to separate the target compound from starting materials, byproducts, and degradants. The mobile phase usually consists of a mixture of water and a polar organic solvent like acetonitrile, often with additives such as formic acid to improve peak shape and ionization efficiency. nih.govbirchbiotech.comperkinelmer.com

Following chromatographic separation, the analyte is ionized, commonly using electrospray ionization (ESI), and detected by a tandem mass spectrometer (e.g., a triple quadrupole). nih.gov In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (e.g., the [M+H]⁺ ion at m/z 148.1) is selected and fragmented, and a resulting characteristic product ion is monitored. longdom.org This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from co-eluting matrix components and enabling accurate quantification even at very low concentrations. nih.govlongdom.org For hydrazine-containing compounds, pre-column derivatization with reagents like salicylaldehyde (B1680747) or 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be used to form a more stable derivative with enhanced chromatographic and ionization properties. ijcpa.inrasayanjournal.co.in

Table 2: Illustrative LC-MS/MS Method Parameters for this compound Analysis

| Parameter | Condition |

| LC System | Agilent 1200 HPLC or equivalent nih.gov |

| Column | Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile atomscientific.com |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS System | AB Sciex 4000 Triple Quadrupole or equivalent nih.gov |

| Ionization Mode | ESI Positive |

| MRM Transition | m/z 148.1 → m/z 131.1 (Hypothetical) |

This table outlines a typical set of starting conditions for developing a quantitative LC-MS/MS method. Parameters must be optimized for the specific application.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules like this compound. msu.edunanoqam.ca It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. libretexts.org

¹H NMR spectroscopy reveals the number of different types of protons, their electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting). For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the hydrazine (-NH-NH₂) protons. nih.govresearchgate.net The aromatic region would likely display an AA'BB' splitting pattern characteristic of a 1,4-disubstituted benzene (B151609) ring.

¹³C NMR spectroscopy provides information on the number and types of carbon atoms in the molecule. The spectrum would show distinct peaks for the two types of aromatic carbons, the methylene carbon, and the nitrile carbon. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, providing unambiguous assignment of all signals and final confirmation of the molecular structure.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (ortho to -NHNH₂) | ~6.7-6.9 | Doublet |

| Aromatic Protons (ortho to -CH₂CN) | ~7.1-7.3 | Doublet |

| Methylene Protons (-CH₂CN) | ~3.7 | Singlet |

| Hydrazine Protons (-NH-, -NH₂) | Broad, variable | Singlet(s) |

Predicted values are based on standard chemical shift ranges for similar functional groups. The solvent used (e.g., DMSO-d₆, CDCl₃) will affect the exact chemical shifts. rsc.org

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Nitrile Carbon (-C≡N) | ~118-120 |

| Methylene Carbon (-CH₂CN) | ~20-25 |

| Aromatic Carbons (CH) | ~115-135 |

| Quaternary Aromatic Carbons (C-NHNH₂, C-CH₂CN) | ~125-150 |

Predicted values are based on standard chemical shift ranges and data from analogous structures. researchgate.net

Infrared (IR) and UV-Visible Spectroscopy for Functional Group and Electronic Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used to identify functional groups and characterize the electronic properties of a molecule.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups have characteristic absorption frequencies. For this compound, the IR spectrum provides clear evidence for the presence of key structural features. nih.gov The nitrile group (C≡N) exhibits a sharp, intense absorption band, while the N-H bonds of the hydrazine group show characteristic stretching vibrations. The aromatic ring also has distinct C-H and C=C stretching absorptions. arxiv.org

UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The absorption pattern is determined by the chromophores within the molecule. The phenylhydrazine (B124118) system in this compound constitutes a significant chromophore, giving rise to characteristic absorption maxima (λ_max) in the UV region. The position and intensity of these bands are sensitive to the solvent and the electronic nature of the substituents. researchgate.netresearchgate.net

Table 5: Key Spectroscopic Features for this compound

| Spectroscopy Type | Functional Group / Transition | Expected Wavenumber (cm⁻¹) / Wavelength (λ_max, nm) |

| Infrared (IR) | N-H Stretch (Hydrazine) | 3200-3400 (broad) |

| Aromatic C-H Stretch | 3000-3100 | |

| C≡N Stretch (Nitrile) | 2240-2260 (sharp, medium-strong) nih.gov | |

| Aromatic C=C Stretch | 1500-1600 | |

| UV-Visible | π → π* Transitions (Aromatic) | ~200-300 nm researchgate.netshimadzu.com |

These values represent typical ranges for the indicated functional groups and electronic transitions. The exact positions can vary based on the molecular environment and solvent. sigmaaldrich.com

Development and Validation of Quantitative Analytical Methods for Purity Assessment in Research Samples

To ensure the reliability and consistency of research data, quantitative analytical methods for assessing the purity of this compound must be developed and rigorously validated. HPLC, typically with UV detection (HPLC-UV), is the most common technique for purity analysis. The validation process is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). rasayanjournal.co.inresearchgate.net

The validation protocol assesses several key performance characteristics to demonstrate that the method is suitable for its intended purpose. rasayanjournal.co.in

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. rasayanjournal.co.in

Table 6: Summary of Method Validation Parameters and Typical Acceptance Criteria for an HPLC Purity Method

| Validation Parameter | Typical Assessment | Typical Acceptance Criterion |

| Specificity | Peak purity analysis (e.g., with PDA detector), analysis of spiked samples | Analyte peak is free from co-eluting interferences. |

| Linearity | Analysis of 5-6 standards across the range | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | Recovery of analyte spiked into a blank matrix at 3 levels (e.g., 80%, 100%, 120%) | Mean recovery between 98.0% and 102.0% |

| Precision (Repeatability) | 6 replicate injections of a standard or sample | Relative Standard Deviation (RSD) ≤ 2.0% |

| Precision (Intermediate) | Analysis on different days, by different analysts, or on different equipment | Relative Standard Deviation (RSD) ≤ 2.0% |

| LOQ/LOD | Signal-to-Noise ratio (S/N) or standard deviation of the response | S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ |

Acceptance criteria are illustrative and may be adjusted based on the specific requirements of the analysis. researchgate.net

Q & A

What are the critical safety protocols for handling (4-Hydrazinophenyl)acetonitrile in laboratory settings?

Basic Question

Methodological Answer:

this compound combines nitrile and hydrazine functional groups, both associated with toxicity. Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves (tested for acetonitrile permeation resistance; ≤50% of EN 374-rated time) , chemical-resistant goggles, and flame-retardant lab coats to mitigate skin/eye contact and flammability risks.

- Ventilation: Use fume hoods to prevent inhalation of vapors, as acetonitrile derivatives exhibit acute toxicity (e.g., mouse inhalation LC50: 6.02 mg/L over 4 hours) .

- Emergency Response: For spills, use non-absorbent tools and water spray to suppress vapors. Avoid skin contact; wash immediately with water for ≥15 minutes .

- Storage: Keep in sealed containers in dry, ventilated areas away from oxidizers or heat sources (flash point: <12.8°C for acetonitrile) .

How can researchers optimize chromatographic methods for analyzing this compound and its reaction intermediates?

Advanced Research Question

Methodological Answer:

Liquid chromatography (LC) optimization requires addressing polarity and stability:

- Mobile Phase Design: Use acetonitrile-water gradients (e.g., 56:44% w/w) with additives like 0.1% formic acid to enhance peak resolution for polar hydrazine derivatives .

- Factorial Design: Apply a two-level full factorial design to test variables (e.g., flow rate, acetonitrile ratio) and assess retention time robustness. Central point triplicates reduce experimental error .

- Detection: Charged aerosol detection (CAD) or LC-MS/MS improves sensitivity for trace impurities. Acetonitrile’s low UV absorbance (~190 nm) minimizes interference .

What strategies resolve contradictions in reported toxicity data for hydrazine-containing nitriles?

Advanced Research Question

Methodological Answer:

Discrepancies in toxicity profiles (e.g., acute vs. chronic effects) arise from structural variations and testing conditions:

- In Silico Modeling: Use QSAR (Quantitative Structure-Activity Relationship) to predict bioaccumulation (log Pow = -0.54 for acetonitrile ) and acute toxicity thresholds.

- In Vitro Validation: Compare cytotoxicity assays (e.g., zebrafish embryo tests) with OECD guidelines (e.g., skin irritation in guinea pigs ). Note that hydrazine moieties may enhance mutagenicity, requiring Ames test validation .

- Meta-Analysis: Cross-reference data from structurally similar compounds (e.g., (4-Methoxyphenyl)acetonitrile ) to identify trends in LD50 variability.

How should researchers design synthetic routes for this compound?

Basic Question

Methodological Answer:

Synthesis typically involves:

- Nucleophilic Substitution: React 4-hydrazinophenyl halides with cyanide sources (e.g., KCN) in polar aprotic solvents. Monitor reaction progress via FTIR for nitrile peak (~2250 cm⁻¹) .

- Purification: Use low-temperature recrystallization (acetonitrile’s melting point: -45.7°C ) or column chromatography with silica gel and ethyl acetate/hexane gradients.

- Yield Optimization: Employ Design of Experiments (DoE) to test variables like temperature (e.g., 81.6°C boiling point ) and catalyst loading.

What analytical techniques validate the stability of this compound under varying storage conditions?

Advanced Research Question

Methodological Answer:

Stability studies require multi-modal analysis:

- Thermogravimetric Analysis (TGA): Determine decomposition temperature (acetonitrile decomposes at 524°C ; hydrazine derivatives may degrade at lower thresholds).

- HPLC-UV/PDA: Monitor degradation products (e.g., hydrazine hydrolysis byproducts) under accelerated aging (40°C/75% RH) .

- NMR Spectroscopy: Track structural changes (e.g., hydrazine oxidation to diazenes) using ¹H/¹³C NMR in deuterated solvents .

How can researchers mitigate solvent incompatibility issues during this compound reactions?

Basic Question

Methodological Answer:

Acetonitrile’s miscibility with water (1.000 g/L at 25°C ) and polar aprotic nature requires:

- Solvent Selection: Avoid strong acids/bases to prevent nitrile hydrolysis. Prefer DMF or THF for reactions requiring anhydrous conditions .

- Phase Separation: For extractions, use acetonitrile-salt systems (e.g., NaCl) to induce phase partitioning, improving yield .

- Static Control: Ground equipment to prevent electrostatic ignition (flammability range: 3–16% v/v ).

What computational methods predict the physicochemical properties of this compound?

Advanced Research Question

Methodological Answer:

Leverage quantum chemistry and QSPR (Quantitative Structure-Property Relationship):

- LogP Calculation: Estimate partition coefficients using fragment-based methods (e.g., acetonitrile’s log Pow = -0.54 adjusted for hydrazine’s polarity).

- Molecular Dynamics (MD): Simulate solvation behavior in mixed solvents (e.g., acetonitrile-water interactions ).

- Density Functional Theory (DFT): Predict vibrational spectra (CN stretch: ~2250 cm⁻¹) and reaction pathways .

How do researchers address conflicting biodegradability data for nitrile derivatives?

Advanced Research Question

Methodological Answer:

Discrepancies arise from test conditions (e.g., OECD 310 ):

- Bioaugmentation: Use microbial consortia (e.g., Rhodococcus spp.) to enhance nitrile degradation.

- Kinetic Studies: Measure CO₂ evolution (e.g., 70% biodegradation in 21 days for acetonitrile ) and compare with hydrazine persistence.

- Toxicity Thresholds: Assess inhibition of biodegradation via EC50 values for aquatic organisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.